BIIB068

Overview

Description

BIIB068 is a potent, selective, reversible, and orally active inhibitor of Bruton’s tyrosine kinase. Bruton’s tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of B cells and myeloid cells. This compound has shown significant potential in the treatment of autoimmune diseases due to its high selectivity and efficacy .

Mechanism of Action

Target of Action

BIIB068, also known as M6RN4LQ25S or 1-Azetidinecarboxamide, is a highly selective, potent, and reversible inhibitor of Bruton’s tyrosine kinase (BTK) . BTK is a cytoplasmic non-receptor tyrosine kinase that plays a crucial role in the signal transduction for the expression of antibodies after B cell activation . It is highly expressed in a variety of B-cell lymphomas and autoimmune diseases .

Mode of Action

This compound interacts with BTK, inhibiting its activity . This inhibition blocks the overactivation of B cells, which is the cause of some autoimmune diseases . By inhibiting BTK activity, this compound can provide therapeutic benefits to patients suffering from autoimmune disorders by blocking aberrant B and myeloid cell activation .

Biochemical Pathways

The inhibition of BTK by this compound affects the signal transduction pathway involved in the expression of antibodies after B cell activation . This leads to the regulation of B cell activation, proliferation, and differentiation .

Pharmacokinetics

This compound exhibits good overall drug-like properties for oral dosing . It is well tolerated across preclinical species at pharmacologically relevant doses with good ADME properties . Pharmacokinetics of this compound in humans have been determined in a Phase 1 study following a single, ascending oral dose .

Result of Action

This compound inhibits BCR mediated PLCγ2 phosphorylation in Ramos B cells . Additionally, in human PBMCs, this compound inhibits anti-IgD induced and anti-IgM BCR-induced B cell activation . In neutrophils, this compound inhibits FcγR-mediated ROS production .

Biochemical Analysis

Biochemical Properties

BIIB068 plays a significant role in biochemical reactions, particularly in the inhibition of BTK activity . BTK is a cytoplasmic non-receptor tyrosine kinase that signals downstream of Fc receptors and plays a transduction role in antibody expression following B cell activation . By blocking BTK activity, this compound can provide therapeutic benefits to patients suffering from autoimmune disorders by blocking aberrant B and myeloid cell activation .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In particular, it regulates B cell activation, proliferation, and differentiation .

Molecular Mechanism

This compound exerts its effects at the molecular level through a variety of mechanisms. It binds to BTK, inhibiting its activity and thereby disrupting the downstream signaling of Fc receptors . This inhibition can block the overactivation of B cells, a common cause of some autoimmune diseases .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BIIB068 involves several key steps, starting from 4-bromo-2-methylbenzonitrile. The synthetic route includes cyano reduction, Boc protection, Miyaura boration, Suzuki coupling reaction, installation of aminopyrrole, and Boc deprotection . The process is highlighted by an economical construction of a 2-amino-4 substituted pyrimidine employing a simple nucleophilic substitution reaction and a green reduction of the cyano group .

Industrial Production Methods

The industrial production of this compound focuses on optimizing the synthetic route to achieve high yield and purity. The developed process provided an overall yield of 32%, with an HPLC purity of 99% . The structure of this compound was confirmed by various analytical techniques, including mass spectrometry, infrared spectroscopy, proton nuclear magnetic resonance, and carbon-13 nuclear magnetic resonance .

Chemical Reactions Analysis

Types of Reactions

BIIB068 undergoes several types of chemical reactions, including nucleophilic substitution and reduction reactions .

Common Reagents and Conditions

Nucleophilic Substitution: This reaction involves the use of nucleophiles to replace a leaving group in the molecule. Common reagents include nucleophiles such as amines and conditions typically involve the use of solvents like dimethyl sulfoxide.

Reduction: The reduction of the cyano group to an amine is a key step in the synthesis of this compound.

Major Products

The major product formed from these reactions is this compound itself, which is a highly selective and potent inhibitor of Bruton’s tyrosine kinase .

Scientific Research Applications

BIIB068 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of Bruton’s tyrosine kinase. In biology and medicine, this compound is being investigated for its potential therapeutic effects in autoimmune diseases such as systemic lupus erythematosus . The compound has shown promising results in preclinical studies and is currently undergoing clinical trials . In the industry, this compound is used in the development of new therapeutic agents targeting Bruton’s tyrosine kinase .

Comparison with Similar Compounds

Similar Compounds

Ibrutinib: Another inhibitor of Bruton’s tyrosine kinase, but it is an irreversible inhibitor.

Acalabrutinib: A selective, irreversible inhibitor of Bruton’s tyrosine kinase.

Zanubrutinib: A potent, irreversible inhibitor of Bruton’s tyrosine kinase.

Uniqueness of BIIB068

This compound is unique in that it is a reversible inhibitor of Bruton’s tyrosine kinase, which provides it with potential advantages in terms of reduced side effects compared to irreversible inhibitors . Additionally, this compound has shown high selectivity for Bruton’s tyrosine kinase over other kinases, making it a highly specific therapeutic agent .

Properties

IUPAC Name |

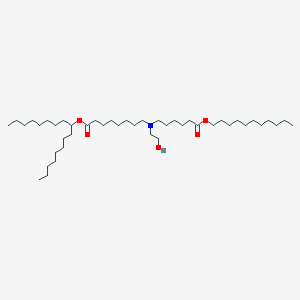

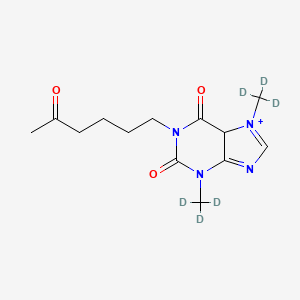

N-[[2-methyl-4-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]phenyl]methyl]-3-propan-2-yloxyazetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N7O2/c1-15(2)32-20-13-30(14-20)23(31)25-10-18-6-5-17(9-16(18)3)21-7-8-24-22(28-21)27-19-11-26-29(4)12-19/h5-9,11-12,15,20H,10,13-14H2,1-4H3,(H,25,31)(H,24,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMWMKGNVAMXXCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NC(=NC=C2)NC3=CN(N=C3)C)CNC(=O)N4CC(C4)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1798787-27-5 | |

| Record name | BIIB-068 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1798787275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BIIB-068 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6RN4LQ25S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-phenyl-1'-(2-phenylethyl)-[1,4'-bipiperidin]-4-amine](/img/structure/B3025691.png)

![N-(2-phenylethyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide, monohydrochloride](/img/structure/B3025692.png)

![2-azaniumylethyl (2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyloxy]-3-(hexadecanoyloxy)propyl phosphate](/img/structure/B3025698.png)

![1-[4-[3-(Acetyloxy)phenyl]-1-methyl-4-piperidinyl]-ethanone, monohydrochloride](/img/structure/B3025700.png)

![(10S)-3,4,5,16-Tetramethoxy-11-methyl-11-azatetracyclo[8.7.1.02,7.014,18]octadeca-1(18),2,4,6,14,16-hexaen-17-ol](/img/structure/B3025701.png)

ketone](/img/structure/B3025702.png)

![6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 4-(methylthio)-](/img/structure/B3025709.png)